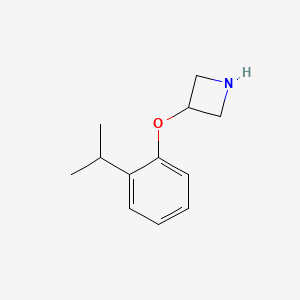

3-(2-Isopropylphenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(2)11-5-3-4-6-12(11)14-10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPUBUXWAWHDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Chemistry of 3 2 Isopropylphenoxy Azetidine and Azetidine Systems

Mechanistic Investigations of Azetidine (B1206935) Ring-Opening Reactions

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. nih.govnih.gov These reactions are often facilitated by the use of Lewis acids or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of these ring-opening reactions is highly dependent on the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn

Nucleophilic Ring Opening Mechanisms (e.g., SN2-Type Pathways)

Nucleophilic ring-opening is a primary reaction pathway for azetidines. magtech.com.cn These reactions often proceed via an S_N2-type mechanism, particularly when the azetidine is activated. iitk.ac.inacs.org Lewis acid activation of N-sulfonylazetidines, for example, facilitates a highly regioselective S_N2-type ring-opening with tetraalkylammonium halides, yielding 1,3-haloamines in excellent yields. acs.org The mechanism involves the coordination of the Lewis acid to the nitrogen atom, which increases the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack. iitk.ac.in The stereochemistry of these reactions often proceeds with inversion of configuration, which is characteristic of an S_N2 pathway. iitk.ac.in

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn In many cases, the nucleophile preferentially attacks the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects can also play a significant role, especially in unsymmetrically substituted azetidines. magtech.com.cn For instance, in azetidines bearing an aryl group at the 2-position, nucleophilic attack often occurs at the benzylic carbon due to the stabilization of the transition state through conjugation. magtech.com.cn

A study on the enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst demonstrated broad scope across various substrates. acs.org This suggests that the catalyst recognizes the electrostatic features of the dipolar transition state in the S_N2 mechanism. chemrxiv.org

Strain-Release Transformations

The inherent ring strain in azetidines is a driving force for many of their chemical transformations. nih.govnih.gov This strain can be harnessed in synthetic strategies to generate more complex molecular architectures. rsc.orgchemrxiv.org Strain-release arylations, for example, involve the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, leading to the selective formation of 3-arylated azetidine intermediates. rsc.orgchemrxiv.org

Photochemical methods can also be employed to generate strained azetidine intermediates, which then undergo ring-opening reactions. beilstein-journals.org For instance, the Norrish-Yang cyclization of α-aminoacetophenones can produce 3-phenylazetidinols, which readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy leverages the pre-installed strain energy of the four-membered ring to facilitate subsequent functionalization. beilstein-journals.org

Furthermore, multicomponent reactions driven by strain-release have been developed for the modular synthesis of substituted azetidines. nih.gov These reactions often utilize highly strained precursors like azabicyclo[1.1.0]butanes, whose ring-opening drives the reaction forward. nih.gov

Azetidinium Ion Formation and Subsequent Reactivity

The formation of an azetidinium ion significantly enhances the reactivity of the azetidine ring towards nucleophilic attack. nih.govyoutube.com This is because the positively charged nitrogen atom acts as a strong electron-withdrawing group, increasing the electrophilicity of the ring carbons and further activating the ring for opening. youtube.com Azetidinium ions can be formed by the reaction of azetidines with electrophiles such as alkyl halides. youtube.com

The subsequent ring-opening of the azetidinium ion by a nucleophile is typically a highly regioselective process, leading to the formation of functionalized linear amines. nih.gov The regioselectivity is governed by the substitution pattern on the azetidinium ring, with nucleophilic attack generally occurring at the less substituted carbon atom adjacent to the nitrogen. nih.gov However, electronic effects can also dictate the site of attack. magtech.com.cn

The stability and reactivity of azetidinium ions are influenced by the substituents on the ring and the nature of the counter-ion. nih.govrsc.org For example, the ring strain of the amine used to form the azetidinium salt can be a critical factor in its reactivity. nih.gov

Functionalization of the Azetidine Core

The azetidine scaffold can be functionalized at both the nitrogen atom and the carbon atoms of the ring, allowing for the synthesis of a diverse range of derivatives.

Acylation Reactions on Azetidine Nitrogen

The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides. youtube.comoup.com This reaction is a common method for introducing a variety of functional groups onto the azetidine core. For instance, the reaction of 1-substituted 3-azetidinols with p-nitrobenzoyl chloride in pyridine (B92270) yields the corresponding 3-nitrobenzoates. oup.com

Phase-transfer catalysis can be employed to facilitate the N-acylation of azetidines under mild conditions. phasetransfercatalysis.com The choice of catalyst and reaction conditions can influence the efficiency of the acylation process. phasetransfercatalysis.com It is important to note that the stability of the azetidine ring must be considered, as harsh acylation conditions can sometimes lead to ring-opening byproducts. oup.com

Derivatization via Azetidine Sulfonyl Fluorides (deFS and SuFEx Pathways)

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for the functionalization of the azetidine core. nih.govacs.orgnih.gov These compounds can undergo two distinct reaction pathways: defluorosulfonylation (deFS) and sulfur-fluoride exchange (SuFEx). nih.govacs.org

In the deFS pathway, ASFs act as precursors to carbocations under mild thermal conditions. nih.govacs.org The generated carbocationic intermediate can then be trapped by a wide range of nucleophiles, leading to the formation of 3-substituted azetidines. nih.govacs.org This method allows for the introduction of various heterocyclic, sulfoximine, and phosphonate (B1237965) moieties onto the azetidine ring. nih.gov

Alternatively, under anionic conditions, ASFs can undergo SuFEx reactivity. nih.govacs.org In this pathway, a nucleophile, such as an alcohol, displaces the fluoride (B91410) ion from the sulfonyl fluoride group to form a new sulfur(VI) derivative, such as a sulfonate ester. nih.govacs.org The choice between the deFS and SuFEx pathways can be controlled by the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a base. acs.org

Table 1: Reactivity of Azetidine Systems

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| Nucleophilic Ring Opening | N-Tosylazetidine | Lewis Acid, Alcohol | 1,3-Amino Ether | iitk.ac.in |

| Strain-Release Arylation | Azabicyclobutane | Organometallic Nucleophile | 3-Arylated Azetidine | rsc.orgchemrxiv.org |

| Azetidinium Ion Ring Opening | Azetidinium Salt | Nucleophile | Functionalized Linear Amine | nih.gov |

| N-Acylation | 1-Substituted 3-Azetidinol | p-Nitrobenzoyl Chloride, Pyridine | 3-Nitrobenzoate Ester | oup.com |

| deFS Reaction | Azetidine Sulfonyl Fluoride | Nucleophile, Heat | 3-Substituted Azetidine | nih.govacs.org |

| SuFEx Reaction | Azetidine Sulfonyl Fluoride | Alcohol, NaH | Azetidine Sulfonate Ester | nih.gov |

Rearrangement and Cascade Reactions Involving Azetidines

The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly influenced by its inherent ring strain, which is estimated to be around 25-27 kcal/mol. epfl.chrsc.org This strain is a driving force for a variety of chemical transformations, including rearrangement and cascade reactions, which allow for the construction of more complex molecular architectures. While the azetidine ring is more stable than its three-membered counterpart, the aziridine, its propensity to undergo ring-opening or ring-expansion reactions under appropriate conditions makes it a valuable synthetic intermediate. rsc.org The specific reactivity of a substituted azetidine, such as 3-(2-Isopropylphenoxy)azetidine , would be dictated by the nature of its substituents and the reaction conditions employed. The 3-(2-isopropylphenoxy) group, with its steric bulk and electronic properties, would be expected to play a crucial role in directing the outcome of such reactions.

Electrocyclization Processes

Electrocyclization reactions are a class of pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi-system, leading to the formation of a cyclic compound. In the context of azetidine chemistry, the azetidine ring itself does not typically undergo electrocyclization. However, azetidine derivatives can be involved in electrocyclization processes as part of a larger conjugated system.

For instance, 2-azabuta-1,3-dienes can undergo a conrotatory 1,4-electrocyclization to form 2,3-dihydroazetes. mdpi.com The feasibility of this transformation is dependent on the substituents present, with electron-withdrawing groups at the C1 position of the azadiene being a prerequisite for the cyclization to occur, often at elevated temperatures and in a reversible manner. mdpi.com While direct involvement of the azetidine ring in the initial conjugated system is not typical, cascade sequences initiated by the opening of an azetidine precursor could lead to the formation of an acyclic intermediate that subsequently undergoes electrocyclization.

A hypothetical scenario for a derivative of This compound could involve its transformation into a conjugated system capable of electrocyclization. For example, if the azetidine nitrogen were part of a larger unsaturated system, a 6π-electrocyclization could lead to the formation of a fused heterocyclic system. The steric hindrance imposed by the 2-isopropylphenyl group at the 3-position would likely influence the stereochemical outcome of such a cyclization.

A related process involves the 6-electron electrocyclic opening of a cyclopropane (B1198618) ring in diastereomeric norcaradienes, which can be formed from the addition of a carbene to an aromatic ring, to produce diastereomeric cycloheptatrienes. nih.gov While not a direct electrocyclization of the azetidine ring itself, this highlights how azetidine-containing molecules can be part of broader rearrangement and cyclization cascades. nih.gov

| Reactant Type | Reaction | Product Type | Key Features |

| 2-Azabuta-1,3-diene | 1,4-Electrocyclization | 2,3-Dihydroazete | Conrotatory process, often reversible, favored by electron-withdrawing groups. mdpi.com |

| 1-Oxa-4-azahexa-1,3,5-triene | 1,6-Electrocyclization | 2H-1,4-Oxazine | Generally irreversible and proceeds readily. mdpi.com |

| Diastereomeric Norcaradienes | 6-Electron Electrocyclic Opening | Diastereomeric Cycloheptatrienes | Thermal, disrotatory outward opening of the cyclopropane ring. nih.gov |

Multi-Component Reactions for Complex Azetidine Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been developed for the synthesis and functionalization of azetidines.

One notable example is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which provides functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. organic-chemistry.orgthieme-connect.de This reaction showcases the ability to assemble the azetidine ring system from simple, readily available precursors.

Another innovative approach involves a four-component strain-release-driven synthesis of functionalized azetidines. nih.gov This method utilizes a nih.govnih.gov-Brook rearrangement followed by a strain-release-driven anion relay sequence, starting from azabicyclo[1.1.0]butane. The high reactivity of the strained bicyclic starting material drives the reaction, allowing for the sequential addition of three different electrophiles to generate a diverse library of substituted azetidines. nih.gov

Furthermore, a dual copper/photoredox-catalyzed multicomponent reaction has been reported for the synthesis of azetidines through the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs). thieme-connect.de This process involves the reaction of an ABB with a diene and a cyanide source, demonstrating a radical-based mechanism. thieme-connect.de

For a molecule like This compound , its participation in MCRs would likely involve reactions at the nitrogen atom or potentially at the C-H bonds of the azetidine ring if activated appropriately. For instance, the secondary amine of the azetidine ring could act as a nucleophile in an MCR, incorporating the this compound scaffold into a larger, more complex molecule. The steric bulk of the 2-isopropylphenoxy group could influence the accessibility of the nitrogen lone pair and thus the feasibility and outcome of such reactions.

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| Three-Component Reaction | Terminal Alkynes, Sulfonyl Azides, Carbodiimides | 2-(Sulfonylimino)-4-(alkylimino)azetidines | Copper-catalyzed organic-chemistry.orgthieme-connect.de |

| Four-Component Reaction | Azabicyclo[1.1.0]butyl-lithium, Three different electrophiles | Substituted Azetidines | Strain-release driven, nih.govnih.gov-Brook rearrangement nih.gov |

| Three-Component Reaction | Azabicyclo[1.1.0]butanes, Dienes, Cyanide source | Functionalized Azetidines | Dual Copper/Photoredox catalysis thieme-connect.de |

| Three-Component Reaction | Anilines, Mono-substituted epoxides, Ethyl glyoxalate | Asymmetric 1,3-Oxazolidines | Ti(IV) complex with a chiral ligand nih.gov |

Advanced Spectroscopic and Analytical Characterization of Azetidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and stereochemistry.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for identifying the chemical environment of each hydrogen and carbon atom in 3-(2-isopropylphenoxy)azetidine.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the azetidine (B1206935) ring protons, the isopropyl group protons, and the amine (N-H) proton. The aromatic protons typically appear in the downfield region (δ 6.8-7.5 ppm), with their splitting patterns revealing the substitution on the benzene (B151609) ring. The protons on the azetidine ring are expected in the mid-field region, with the methine proton (CH-O) shifted further downfield due to the deshielding effect of the adjacent oxygen atom. The isopropyl group will show a characteristic septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their functional group type. The spectrum of this compound would show distinct signals for the aromatic carbons, the azetidine carbons, and the isopropyl carbons. The carbon atom attached to the oxygen (C-O) in both the phenoxy and azetidine moieties will be significantly downfield. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing key structural clues. nih.govnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isopropyl-CH₃ | ~1.2 (d, 6H) | ~22.5 |

| Isopropyl-CH | ~3.3 (sept, 1H) | ~26.5 |

| Azetidine-CH₂ (C2, C4) | ~3.6-3.9 (m, 4H) | ~52.0 |

| Azetidine-CH (C3) | ~4.8 (m, 1H) | ~75.0 |

| Aromatic-H | ~6.8-7.2 (m, 4H) | ~115-127 |

| Aromatic-C (quaternary) | - | ~138 (C-isopropyl), ~155 (C-O) |

| Azetidine-NH | Variable, broad | - |

Note: Predicted values are based on analysis of similar structures and functional groups. rsc.orgchemicalbook.comchemicalbook.com d=doublet, sept=septet, m=multiplet.

While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. nih.govst-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would show correlations between the isopropyl CH and its methyl protons, and among the protons of the azetidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for connecting different parts of the molecule. Key HMBC correlations would include the one between the azetidine C3-H proton and the quaternary aromatic carbon C1' (of the phenoxy group), confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space interactions between the protons of the isopropyl group and the protons on the azetidine ring, helping to define the molecule's preferred conformation.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the chemical environment of the nitrogen atom. acs.orgipb.pt The chemical shift of the nitrogen in the azetidine ring is influenced by factors such as ring strain and substitution. For the unsubstituted azetidine, the ¹⁵N resonance is observed around δ 25.3 ppm (relative to ammonia). ipb.pt For this compound, a secondary amine, the shift is expected in a characteristic range that helps confirm the presence and nature of the nitrogen-containing ring. The precise shift can provide insight into electronic effects transmitted through the molecular structure. researchgate.net

NMR spectroscopy is a powerful tool for distinguishing between constitutional isomers. For instance, this compound can be unequivocally differentiated from its isomers, such as 3-(3-isopropylphenoxy)azetidine (B1395488) or 3-(4-isopropylphenoxy)azetidine. The key differences would lie in the aromatic region of the ¹H NMR spectrum.

2-substituted isomer: Would show a more complex multiplet pattern for the four aromatic protons.

4-substituted isomer: Would exhibit a highly symmetric pattern, typically two doublets (an AA'BB' system).

3-substituted isomer: Would display a different, less symmetric pattern compared to the 2- or 4-isomers.

Similarly, the ¹³C NMR spectra would show a different number of signals and distinct chemical shifts for the aromatic carbons in each isomer, allowing for clear identification.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact position of each atom.

For this compound, an X-ray crystal structure would provide unambiguous information on:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule.

Conformation: The exact puckering of the four-membered azetidine ring and the torsional angles describing the orientation of the 2-isopropylphenoxy group relative to the ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amine proton.

While no public crystal structure data for this compound is currently available, this technique remains the gold standard for absolute and relative configuration determination should a suitable crystal be grown. ugent.be

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org

For this compound (C₁₂H₁₇NO), the exact molecular weight is 191.1310 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191.

The fragmentation of the molecular ion provides a structural fingerprint. Key fragmentation pathways for this molecule would likely involve:

Loss of an Isopropyl Group: Cleavage of the isopropyl group ([M - 43]⁺) is a common fragmentation for isopropyl-substituted aromatic compounds, leading to a fragment at m/z = 148. ajgreenchem.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the azetidine ring is a characteristic fragmentation for amines. libretexts.org

Ether Bond Cleavage: The C-O ether bond can cleave, leading to ions corresponding to the azetidinyl portion or the phenoxy portion of the molecule.

Loss of the Azetidine Moiety: Fragmentation could result in the formation of a stable 2-isopropylphenoxonium ion.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical |

| 148 | [M - C₃H₇]⁺ | Loss of an isopropyl radical from the phenoxy group |

| 135 | [C₉H₁₁O]⁺ | 2-isopropylphenol (B134262) cation radical |

| 57 | [C₃H₇N]⁺ | Azetidine cation radical |

Note: The relative abundance of these fragments provides further structural information. nih.govdocbrown.info

Complementary Spectroscopic Methods

In the structural elucidation of complex molecules, no single analytical technique provides a complete picture. A comprehensive understanding is often achieved through the synergistic use of multiple spectroscopic methods. For the compound This compound , while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the backbone of its structural framework, complementary methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy offer valuable insights into its functional group composition and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.

For This compound , the IR spectrum is expected to display a combination of absorption bands corresponding to its distinct structural components: the azetidine ring, the isopropyl group, the phenoxy group, and the ether linkage. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption regions can be predicted based on established correlation tables.

The key functional groups and their anticipated IR absorption ranges are detailed below:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Azetidine Ring | N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong | |

| C-N Stretch | 1030 - 1230 | Medium | |

| Isopropyl Group | C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| C-H Bend (gem-dimethyl) | 1370 - 1385 (often a doublet) | Medium | |

| Aromatic Ring (Phenoxy) | C-H Stretch (aromatic) | 3000 - 3100 | Weak to Medium |

| C=C Stretch (in-ring) | 1450 - 1600 | Medium to Weak | |

| C-H Out-of-Plane Bending | 675 - 900 | Strong | |

| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

The C-H stretching vibrations of the aliphatic protons in the azetidine ring and the isopropyl group are expected to appear just below 3000 cm⁻¹. In contrast, the aromatic C-H stretching of the phenoxy group would likely be observed just above 3000 cm⁻¹. The presence of the N-H bond in the azetidine ring should give rise to a characteristic stretching band in the region of 3300-3500 cm⁻¹.

The aromatic C=C stretching vibrations within the benzene ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring can sometimes be inferred from the pattern of overtone bands between 1665 and 2000 cm⁻¹ and the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. vscht.cz

One of the most indicative absorptions for this molecule would be the strong, asymmetric C-O-C stretching vibration of the aryl alkyl ether linkage, which is anticipated to be in the 1200-1275 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophore in This compound is the substituted benzene ring of the phenoxy group. The azetidine ring itself does not absorb significantly in the typical UV-Vis range (200-800 nm). Therefore, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the phenoxy moiety.

Aromatic compounds typically exhibit two main absorption bands arising from π → π* transitions. researchgate.net For a substituted benzene ring like the one in This compound , these bands are:

The E2-band: A strong absorption band typically occurring between 200 and 230 nm.

The B-band: A weaker, more structured absorption band appearing at longer wavelengths, usually between 250 and 280 nm.

The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used for the analysis. The ether oxygen of the phenoxy group, with its non-bonding electrons, can participate in n → π* transitions, which are generally much weaker than π → π* transitions and may be obscured by the stronger B-band.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Phenoxy Group | π → π* (E2-band) | ~220 | High |

| π → π* (B-band) | ~270 | Low to Medium |

The isopropyl group is an auxochrome and is expected to have a minimal effect on the position of the absorption maxima, although it may cause a slight bathochromic (red) shift. The study of the UV-Vis spectrum can confirm the presence of the aromatic system and provide qualitative information about its electronic environment. physchemres.org

Computational and Theoretical Chemistry Studies on Azetidine Derivatives

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For azetidine (B1206935) derivatives, these studies reveal how substituents and ring strain influence electron distribution, orbital energies, and molecular stability.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. scispace.comekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Δε) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. scispace.com For substituted azetidines, the nature and position of substituent groups can significantly alter the energies and spatial distribution of these orbitals, thereby tuning the molecule's reactivity. scispace.com For example, studies on trinitroazetidine isomers have shown that the position of nitro groups significantly affects the HOMO and LUMO energy levels. scispace.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Trinitroazetidine Isomers (Energies in kJ/mol) scispace.com This table is provided as an example of FMO analysis on an azetidine derivative. Data for 3-(2-Isopropylphenoxy)azetidine is not available.

| Structure | HOMO Energy | LUMO Energy | Energy Gap (Δε) |

|---|---|---|---|

| Isomer A | -874.55 | -361.35 | 513.20 |

| Isomer B | -866.14 | -336.18 | 529.96 |

| Isomer C | -827.92 | -340.60 | 487.32 |

| Isomer D | -810.51 | -352.00 | 458.51 |

Mechanistic Elucidation of Azetidine Formation and Reactivity

Theoretical calculations are invaluable for mapping the complex reaction mechanisms involved in the synthesis and subsequent reactions of azetidines. They allow for the study of transient species like transition states, which are often not directly observable experimentally.

Computational chemists can map potential energy surfaces to elucidate the step-by-step mechanism of chemical reactions, such as the formation of the azetidine ring. Common synthetic routes include intramolecular cyclization, frontiersin.orgbham.ac.uk [2+2] cycloadditions, rsc.orgnih.gov and ring expansions of aziridines. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. For instance, computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have shown how catalysts can alter the transition state energies to favor the formation of the four-membered ring over other potential products. frontiersin.org Transition state analysis confirms the structure connecting reactants to products and is essential for understanding the stereochemical outcome of a reaction.

The activation energy, or energy barrier, is the minimum energy required for a reaction to occur and dictates the reaction rate. Calculating these barriers is a key application of computational chemistry. For azetidine synthesis, this involves determining the energy of the transition state for the ring-closing step. frontiersin.org Conversely, the energy barrier for ring-opening reactions is also of great interest, as the considerable ring strain makes azetidines susceptible to such reactions under certain conditions. nih.gov Theoretical studies have quantified the activation energies for the ring-opening of azetidines and related heterocycles, showing how factors like protonation or the nature of the heteroatom influence the barrier height. nih.govnih.gov For example, the activation energy for the ring-opening of 1,3,3-trimethylazetidine has been calculated to be 19 kcal/mol. researchgate.net

Table 2: Illustrative Calculated Activation Energies (ΔE≠) for Ring-Opening of Three-Membered Heterocycles nih.gov This table demonstrates the type of data generated from energy barrier calculations for related strained rings. Specific data for this compound is unavailable.

| Compound (Parent Ring) | Activation Energy (kcal/mol) |

|---|---|

| Aziridine (Y=NH) | 32.1 |

| Phosphirane (Y=PH) | 21.2 |

| Oxirane (Y=O) | 16.6 |

| Thiirane (Y=S) | 9.6 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the physical behavior of molecules and their complexes over time. researchgate.net For azetidine derivatives, these methods provide critical information on conformational preferences and the nature of their interactions with other molecules, such as biological receptors. researchgate.net

The four-membered azetidine ring is not planar and exists in puckered conformations. nih.gov Computational studies, including ab initio Hartree-Fock and DFT methods, have shown that the azetidine ring can adopt various puckered structures, and the preferred conformation is often dependent on the nature and stereochemistry of its substituents as well as the surrounding environment (e.g., solvent). nih.gov

For instance, in a conformational study of L-azetidine-2-carboxylic acid, the four-membered ring was found to be less puckered compared to the five-membered ring of proline. nih.gov The specific puckering is influenced by the peptide backbone structure. nih.gov Furthermore, stereochemistry plays a crucial role in the activity of substituted azetidines. In the development of azetidine-based STAT3 inhibitors, it was found that the (R)-enantiomer of an azetidine-2-carboxamide was significantly more potent than the corresponding (S)-enantiomer, highlighting a clear stereochemical preference for molecular interactions. acs.org

Table 2: Conformational Features of the Azetidine Ring

| Feature | Description | Influencing Factors | Reference |

|---|---|---|---|

| Ring Geometry | Non-planar, exists in puckered conformations. | Backbone structure, substituents. | nih.gov |

| Puckering | Generally less puckered than a pyrrolidine ring. | Nature of substituents, solvent polarity. | nih.gov |

| Stereochemistry | The spatial arrangement of substituents (e.g., R vs. S) can drastically alter molecular recognition and binding. | Chiral center configuration. | acs.org |

Prediction of Molecular Interactions and Binding Affinities (Ligand-Receptor, not biological outcome focused)

Molecular docking and MD simulations are instrumental in predicting how a ligand, such as a this compound derivative, might bind to a receptor pocket. These simulations calculate the binding affinity and identify the specific non-covalent interactions that stabilize the ligand-receptor complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, in a study of novel azetidine derivatives, molecular docking was used to predict their binding affinity to the active site of the transpeptidase enzyme. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic stability of the ligand-receptor complex over time. In one study, MD simulations were performed for 90 nanoseconds to validate docking results, yielding binding energies (ΔGbind) of -18.34 kJ/mol and -16.10 kJ/mol for two different complexes, indicating stable interactions. researchgate.net

Binding Affinity Measurement: Computational predictions are often correlated with experimental measurements. Isothermal titration calorimetry (ITC) has been used to confirm the direct, high-affinity binding of azetidine-based inhibitors to the STAT3 protein, yielding dissociation constants (KD) of 880 nM and 960 nM for two different compounds. acs.orgnih.gov The thermodynamic parameters from such experiments (ΔH, ΔG, and -TΔS) provide a complete picture of the binding event. acs.org

Table 3: Examples of Predicted/Measured Binding Affinities for Azetidine Derivatives

| Azetidine Derivative Class | Target Receptor | Method | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|---|

| Novel Azetidine Derivative | HCV and Norovirus targets | MD Simulation | ΔGbind | -18.34 kJ/mol | researchgate.net |

| Azetidine-based inhibitor (7g) | STAT3 | ITC (Experimental) | KD | 880 nM | acs.orgnih.gov |

| Azetidine-based inhibitor (9k) | STAT3 | ITC (Experimental) | KD | 960 nM | acs.orgnih.gov |

Theoretical Prediction of Chemical Stability and Reactivity

The chemical behavior of azetidines is largely governed by their considerable ring strain, which is estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained aziridine (26.7 kcal/mol) and the much more stable pyrrolidine (5.8 kcal/mol). researchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions while being stable enough for practical handling. rsc.orgrsc.org

Computational chemistry is used to predict the stability of specific azetidine derivatives and to rationalize their reactivity in different chemical transformations.

Reaction Pathway Selectivity: DFT calculations have been used to understand the preference for the 4-exo-dig radical cyclization pathway over the alternative 5-endo-dig pathway in the synthesis of functionalized azetidines. These calculations showed that the 4-exo-dig process is kinetically favored, providing a theoretical basis for the observed experimental outcomes. nih.gov

Chemical Stability: The stability of N-aryl azetidines has been investigated, revealing that substitution on the aryl ring significantly impacts their susceptibility to decomposition. For instance, azetidines linked to conjugated heteroaryls (like pyridine) showed enhanced chemical stability compared to N-phenyl analogues. nih.gov Computational methods, such as calculating the pKa of the azetidine nitrogen and its 15N NMR chemical shift, helped explain these differences. A lower pKa for the azetidine nitrogen, resulting from the delocalization of its lone pair into the aromatic system, correlated with greater stability against acid-mediated decomposition. nih.gov

Radical Stability: The effect of the strained ring on radical stability has also been explored computationally. Studies on 3-aryl-azetidines showed that the strained ring structure leads to lower spin density at the benzylic position due to more extensive delocalization of the radical into the aromatic system, which helps to minimize undesirable radical dimerization. chemrxiv.org

Table 4: Factors Influencing Azetidine Ring Stability and Reactivity (Theoretical Insights)

| Factor | Influence | Computational Method | Reference |

|---|---|---|---|

| Ring Strain | Drives reactivity, particularly ring-opening reactions. | N/A (Established Value) | researchgate.netrsc.org |

| N-Substituent | Conjugated heteroaryl groups can increase stability by delocalizing the nitrogen lone pair. | pKa calculations, 15N NMR shift calculations. | nih.gov |

| Reaction Pathway | Transition state energy calculations can predict kinetic favorability of one cyclization pathway over another. | DFT calculations of free energy profiles. | nih.gov |

| Radical Formation | The strained ring influences spin density distribution in adjacent radicals, affecting subsequent reactions. | DFT calculations of spin density. | chemrxiv.org |

Green Chemistry Principles in Azetidine Synthesis

Development of Environmentally Responsible Solvents and Reagents

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. nih.gov In the context of azetidine (B1206935) synthesis, research has explored a variety of greener solvents.

One of the most environmentally friendly solvents is water . mdpi.com Although many organic compounds have low solubility in water, reactions can often be carried out "in water" or "on water," where the insolubility of reactants does not hinder the reaction. mdpi.com The use of water is advantageous due to its non-toxicity, non-flammability, and low cost. mdpi.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) are also gaining traction as green solvents. mdpi.com ILs are salts with low melting points, and their negligible vapor pressure reduces air pollution. mdpi.com They can be tailored to have specific properties for a given reaction. mdpi.com DESs, which are mixtures of hydrogen bond donors and acceptors, share many of the favorable properties of ILs but are often cheaper and more biodegradable.

More recently, cyclopentyl methyl ether (CPME) has emerged as a promising green solvent. nih.govacs.org It boasts a high boiling point, low peroxide formation, and is relatively stable under acidic and basic conditions, making it a safer alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). nih.govacs.org

The following table summarizes the properties of some green solvents relevant to heterocyclic synthesis:

| Solvent | Key Green Attributes | Potential Applications in Azetidine Synthesis |

| Water | Non-toxic, non-flammable, readily available, inexpensive. mdpi.com | Nucleophilic substitution reactions, cyclization reactions. mdpi.comorganic-chemistry.org |

| Ionic Liquids (ILs) | Low vapor pressure, tunable properties, potential for recycling. mdpi.comnih.gov | Multicomponent reactions, catalytic reactions. nih.gov |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare. mdpi.com | Synthesis of various heterocyclic compounds. mdpi.com |

| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, stability. nih.govacs.org | Organometallic reactions, flow chemistry applications. nih.govacs.orgacs.org |

Sustainable Synthetic Routes for Azetidine Compounds

Developing sustainable synthetic routes for azetidines involves strategies that maximize efficiency and minimize waste. A plausible synthesis of 3-(2-Isopropylphenoxy)azetidine would likely involve the formation of an ether linkage between a 3-substituted azetidine and 2-isopropylphenol (B134262). One common approach is a Williamson ether synthesis, which can be adapted to incorporate green chemistry principles.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. rasayanjournal.co.innih.gov Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions to proceed without a solvent. rasayanjournal.co.in For instance, the synthesis of 1,2,4-triazoles, another class of heterocycles, has been successfully achieved under solvent-free microwave conditions. rasayanjournal.co.in A similar approach could potentially be applied to the synthesis of this compound.

Catalysis is another fundamental pillar of green chemistry. The use of catalysts, particularly heterogeneous catalysts, can reduce the need for stoichiometric reagents and simplify product purification. nih.gov For the synthesis of azetidines, various catalytic methods have been developed, including copper-catalyzed cycloadditions and palladium-catalyzed C-H amination. nih.govrsc.org

A hypothetical green synthesis of this compound could involve the following steps:

Synthesis of a 3-hydroxyazetidine precursor: This could be achieved via a greener route, such as the reduction of a corresponding β-lactam, which itself could be synthesized using environmentally benign methods. acs.org

Etherification with 2-isopropylphenol: This step could be performed using a phase-transfer catalyst in an aqueous medium or under solvent-free microwave conditions to avoid the use of hazardous organic solvents.

The table below outlines some sustainable synthetic strategies applicable to azetidine synthesis:

| Synthetic Strategy | Green Advantages | Relevance to this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. rasayanjournal.co.innih.gov | Could be used for the etherification step between a 3-hydroxyazetidine precursor and 2-isopropylphenol. |

| Catalysis (e.g., Phase-Transfer) | Reduced waste, milder reaction conditions, easier product separation. nih.gov | A phase-transfer catalyst could facilitate the etherification in a biphasic system, minimizing organic solvent use. |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable products. numberanalytics.com | Starting materials for the azetidine ring could potentially be derived from biomass. numberanalytics.com |

Flow Chemistry Applications in Azetidine Production

Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. acs.orgacs.org The small reaction volumes and excellent heat and mass transfer in microreactors allow for the use of highly reactive intermediates and exothermic reactions under controlled conditions. nih.gov

Recent research has demonstrated the successful application of flow chemistry to the synthesis of substituted azetidines. acs.orgacs.org For example, the generation and functionalization of lithiated azetidine intermediates, which can be challenging in batch processes, have been safely and efficiently performed in a flow system. acs.orgacs.org This technology allows for precise control over reaction parameters, leading to higher yields and purities. acs.org

A continuous flow synthesis of a precursor to this compound, such as a 3-iodoazetidine (B8093280) derivative, could be envisioned. acs.orgacs.orgnih.gov This precursor could then be reacted with 2-isopropylphenol in a subsequent flow step, potentially in the presence of a solid-supported base to facilitate the reaction and simplify purification.

The benefits of flow chemistry in the context of azetidine synthesis are summarized in the following table:

| Feature of Flow Chemistry | Advantage | Potential Application |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. nih.gov | Safe handling of reactive intermediates in the synthesis of the azetidine ring. acs.orgacs.org |

| Precise Control | Excellent control over temperature, pressure, and reaction time. nih.gov | Optimization of reaction conditions to maximize yield and minimize byproducts. |

| Scalability | Production can be easily scaled up by running the system for longer periods. | Efficient production of azetidine intermediates for further functionalization. |

| Automation | Potential for automated multi-step synthesis. durham.ac.uk | A telescoped synthesis of this compound from simple starting materials. |

Future Research Trajectories and Methodological Innovations for 3 2 Isopropylphenoxy Azetidine Research

Development of Stereoselective and Enantioselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes that afford specific stereoisomers of 3-(2-Isopropylphenoxy)azetidine is a critical research objective. While numerous methods exist for azetidine (B1206935) synthesis, achieving high levels of stereocontrol, particularly for 3-substituted derivatives, remains a challenge.

Current research in asymmetric synthesis offers several promising avenues. One approach involves the use of chiral starting materials. For instance, chiral amino acids can serve as a chiral pool for the synthesis of enantiomerically pure azetidines. Another powerful strategy is organocatalysis, which has been successfully applied to the enantioselective synthesis of C2-functionalized azetidines. nih.gov A high-yielding protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization, has been shown to produce 2-alkyl azetidines with excellent enantiomeric excess (84–92% ee). nih.gov Adapting such methodologies to achieve 3-substitution is a logical next step.

Metal-catalyzed reactions also present significant opportunities. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a flexible method for producing chiral azetidin-3-ones with high enantiopurity (>98% e.e.). nih.gov These ketones are versatile intermediates that can be further elaborated to introduce the desired 2-isopropylphenoxy group. Additionally, rhodium-catalyzed intermolecular sp3-C–H amination provides a pathway to construct the azetidine ring by first introducing a nitrogen atom into a bromoalkane precursor, followed by cyclization. nsf.gov

Future efforts will likely focus on refining these methods to be more efficient and atom-economical. The development of novel chiral ligands for metal catalysts and new organocatalysts specifically designed for azetidine ring formation will be paramount.

| Synthetic Strategy | Key Features | Reported Efficiency (General Azetidines) | Applicability to this compound |

| Organocatalysis | Enantioselective α-chlorination of aldehydes followed by cyclization. | 22–32% overall yields; 84–92% ee for 2-alkyl azetidines. nih.gov | Potentially adaptable for 3-substituted azetidines through modified precursors. |

| Gold Catalysis | Oxidative cyclization of chiral N-propargylsulfonamides to azetidin-3-ones. nih.gov | High yields (e.g., 82% isolated); >98% e.e. nih.gov | The resulting chiral ketone is a key intermediate for synthesis. |

| Rhodium Catalysis | Intermolecular C–H amination of bromoalkanes followed by ring closure. nsf.gov | Good to excellent yields for substituted azetidines (e.g., 49% isolated). nsf.gov | Offers a novel disconnection approach to the azetidine core. |

| [2+2] Photocycloaddition | Aza Paternò–Büchi reaction between an imine and an alkene. rsc.org | Variable yields, highly dependent on substrates and reaction conditions. rsc.org | A direct method to form the four-membered ring with potential for stereocontrol. |

Integration of Artificial Intelligence and Machine Learning in Azetidine Structure Elucidation

The unambiguous determination of molecular structure is fundamental to chemical research. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful, interpreting complex spectra can be a bottleneck. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to automate and enhance this process. nih.gov

| AI/ML Application | Function | Potential Impact on Azetidine Research |

| Structure Elucidation | Predicts molecular structures directly from IR or NMR spectra. nih.gov | Rapid confirmation of the this compound scaffold and its derivatives. |

| Spectral Prediction | Simulates NMR or IR spectra for a hypothetical molecule. | Aids in the design of experiments and confirmation of synthesized structures. |

| Reaction Prediction | Suggests optimal reaction conditions and predicts outcomes. digitellinc.com | Accelerates the discovery of novel derivatization pathways and improves synthetic yields. |

| Property Prediction | Forecasts physicochemical and biological properties. crimsonpublishers.com | Prioritizes the synthesis of azetidine derivatives with desired characteristics for specific applications. |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The synthetic utility of this compound is intrinsically linked to its reactivity. The strained four-membered ring, the secondary amine, and the aromatic ring all offer sites for chemical modification, leading to a diverse range of derivatives.

The nitrogen atom is a primary site for functionalization. Standard reactions such as N-alkylation and N-acylation can be used to append a wide variety of substituents, thereby modulating the molecule's physicochemical properties. More complex scaffolds can be generated from these derivatives. For example, N-alkylation with allyl bromide followed by ring-closing metathesis can be used to construct azetidine-fused eight-membered rings. nih.gov

The azetidine ring itself can undergo strain-release reactions. Ring-opening with various nucleophiles can provide access to functionalized acyclic amines, which are valuable synthetic intermediates. The [2+2] photocycloaddition, known as the aza Paternò–Büchi reaction, represents an efficient, albeit challenging, method for synthesizing functionalized azetidines that could be applied to create more complex structures. rsc.org

The 2-isopropylphenoxy group also presents opportunities for derivatization. Electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, although the positions would be directed by the existing isopropyl and alkoxy substituents. These derivatization strategies allow for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

| Reaction Type | Target Site | Potential Products | Significance |

| N-Alkylation/Acylation | Azetidine Nitrogen | N-substituted azetidine derivatives. nih.gov | Modulation of solubility, basicity, and biological activity. |

| Ring-Closing Metathesis | Appended Alkene Chains | Fused bicyclic systems containing the azetidine ring. nih.gov | Creation of conformationally constrained and structurally novel scaffolds. |

| Ring-Opening | Azetidine C-N bonds | Functionalized γ-amino alcohols or diamines. | Access to valuable acyclic building blocks. |

| Electrophilic Aromatic Substitution | Phenoxy Ring | Halogenated, nitrated, or acylated aromatic derivatives. | Fine-tuning of electronic properties and interaction with biological targets. |

Advancements in In Situ Spectroscopic Monitoring of Azetidine Reactions

Understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions are greatly facilitated by real-time analysis. In situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and NMR spectroscopy, allow researchers to "watch" a reaction as it occurs without the need for sampling. spectroscopyonline.com

For azetidine chemistry, these techniques are particularly insightful. A study on the lithiation of N-alkyl 2-oxazolinylazetidines utilized in situ FT-IR to monitor the reaction progress at -78 °C. nih.gov By observing changes in the C=N stretching frequency of the oxazoline (B21484) ring, researchers could detect the formation of the lithiated azetidine intermediates and study their stability and equilibration. nih.gov This level of detail would be impossible to obtain through traditional offline analysis of quenched samples.

Applying these methods to reactions involving this compound could provide invaluable data. For example, monitoring a derivatization reaction at the nitrogen atom could reveal the reaction kinetics and help identify the optimal time for quenching. When exploring novel reactivity, in situ spectroscopy can help identify unexpected or transient intermediates, providing crucial clues to the reaction mechanism. spectroscopyonline.comresearchgate.net As these technologies become more accessible, their integration into routine synthetic chemistry workflows will undoubtedly lead to a deeper understanding of azetidine reactivity and more efficient development of new synthetic methods.

| Technique | Information Gained | Example Application for Azetidine Reactions |

| In Situ FT-IR | Monitoring of functional group transformations, reaction kinetics. nih.gov | Tracking the consumption of a starting material and the appearance of a product in real-time during an N-acylation reaction. |

| In Situ NMR | Structural information on intermediates and products, reaction profiling. | Identifying the formation of a transient lithiated intermediate during a metalation reaction. nih.gov |

| Raman Spectroscopy | Characterization of molecular structure and polymorphism, often complementary to IR. researchgate.net | Observing changes in the azetidine ring vibrations during a ring-opening reaction. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-isopropylphenoxy)azetidine and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, ethyl 2-(2-isopropylphenoxy)acetic acid can be coupled with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine as a base, and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling agent at room temperature . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize byproducts like pyrrolidine derivatives .

Q. How should researchers characterize the structural purity and identity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry and substituent positions via H and C NMR.

- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS).

- HPLC : Assess purity (>95% recommended for pharmacological studies) with reverse-phase columns and UV detection .

Q. What preliminary biological screening models are suitable for evaluating this compound derivatives?

- Methodological Answer : Prioritize assays based on structural analogs:

- Neuroinflammation : Test inhibition of NLRP3 inflammasome in LPS-stimulated BV2 microglial cells via ELISA for IL-1β .

- Neurological Targets : Screen for dopamine transporter (DAT) affinity using competitive binding assays with H-labeled ligands in rat brain tissue .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

- Methodological Answer : Employ chiral phosphoric acid catalysts to achieve desymmetrization. Computational modeling (e.g., DFT calculations) can predict transition states and guide catalyst design. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Q. What substituent effects influence cyclization efficiency during azetidine ring formation?

- Methodological Answer : Substituents at the R1 position significantly impact cyclization. Electron-donating groups (e.g., 3-OMe) enhance azetidine formation (3:1 azetidine:pyrrolidine ratio), while 4-OMe derivatives fail due to steric hindrance or competing oxidation pathways. Use kinetic studies (e.g., time-resolved NMR) to track intermediate stability .

Q. How should structure-activity relationship (SAR) studies be designed for neurological applications?

- Methodological Answer :

- Variable Substituents : Synthesize derivatives with modifications at the phenoxy and azetidine moieties.

- Binding Assays : Measure DAT/SERT/NET affinity using radioligand displacement in transfected cell lines.

- Functional Assays : Evaluate dopamine reuptake inhibition in synaptosomal preparations .

Q. How can contradictory pharmacological data (e.g., varying potency across cell lines) be resolved?

- Methodological Answer :

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).

- Off-Target Profiling : Use kinase/GPCR panels to identify confounding interactions.

- Metabolic Stability : Assess compound degradation in microsomal assays to rule out artifactual results .

Q. What computational strategies are effective for studying this compound-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand binding to DAT or NLRP3 over 100+ ns trajectories.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities .

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for azetidine synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.